Neu5Ac alpha(2-3)Gal beta MP Glycoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

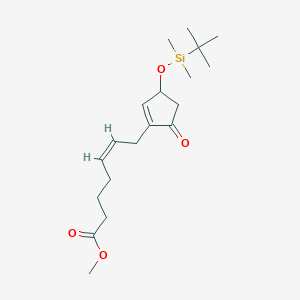

Neu5Ac alpha(2-3)Gal beta MP Glycoside, also known as Neu5Acα2-3GalβMP, is a type of glycoside that is composed of two monosaccharides, Neu5Ac (N-acetylneuraminic acid) and Gal (α-D-galactose). Neu5Acα2-3GalβMP is found in nature and is an important component of many mammalian glycoproteins and glycolipids. It is also a key component of the human gut microbiota. Neu5Acα2-3GalβMP is produced through a variety of synthetic routes and has a wide range of applications in scientific research and laboratory experiments.

Aplicaciones Científicas De Investigación

Biosensing and Diagnostic Tools

Neu5Ac alpha(2-3)Gal beta MP Glycoside is utilized in the development of innovative biosensing tools. A novel label-free biosensor was created for the sensitive and selective determination of Neu5Acα(2-6)Gal β MP Glycoside, employing AuPt-PPy(polypyrrole) conductive nanocomposite film. This sensor platform demonstrated high electrocatalytic activity and specificity in detecting Neu5Acα(2-6)Gal β MP Glycoside, showcasing potential for clinical applications and quantification of other biomarkers (Xia et al., 2016).

Vaccine and Pharmaceutical Development

Research has demonstrated the efficient synthesis of lactosamine and sialylated lactosamine oligosaccharide donors from d-glucosamine, using a chemoenzymatic synthesis approach. These oligosaccharide building blocks were effectively employed for beta-selective glycosylation in pharmaceutical and vaccine applications, underscoring the compound's significance in the development of complex oligosaccharides for therapeutic use (Yan et al., 2003).

Glycosylation Studies

A comprehensive study was conducted on glycosylation using N-trichloroacetyl-D-glucosamine derivatives, focusing on synthesizing spacer-armed pentasaccharides including Neu5Ac-alpha(2-->3)-Gal-beta(1-->4)-GlcNAc-beta(1-->3)-Gal-beta(1-->4)-Glc. This research provided insights into the glycosylation process, contributing to our understanding of complex sugar chains, relevant in various biological processes and therapeutic applications (Sherman et al., 2001).

Mecanismo De Acción

Target of Action

It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

As a biochemical reagent, it likely interacts with its targets to induce certain biochemical reactions or changes .

Biochemical Pathways

As a biochemical reagent, it likely influences certain biochemical pathways and their downstream effects .

Result of Action

As a biochemical reagent, it likely induces certain molecular and cellular changes .

Propiedades

IUPAC Name |

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECZUGNGICKBGW-JNFNPIHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659767 |

Source

|

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-54-0 |

Source

|

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)